molecular formula C16H12F4O2 B5793499 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene

1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene

Cat. No.: B5793499
M. Wt: 312.26 g/mol
InChI Key: PXEQYWYMVHKPMD-ONEGZZNKSA-N
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Description

1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene is a fluorinated aromatic compound with potential applications in various fields of chemistry and materials science. The presence of multiple fluorine atoms and a methoxyphenoxy group imparts unique chemical properties to this compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene typically involves the following steps:

    Fluorination: Introduction of fluorine atoms into the benzene ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

    Etherification: Formation of the methoxyphenoxy group through a nucleophilic substitution reaction between a fluorinated benzene derivative and 4-methoxyphenol.

    Alkene Formation: Introduction of the prop-1-enyl group via a Heck reaction, where a halogenated precursor reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

    Oxidation: The prop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The alkene group can be reduced to an alkane using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines (NH2R), thiols (SHR)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Materials Science: Incorporated into polymers and materials to enhance properties such as thermal stability and chemical resistance.

    Biology and Medicine: Potential use in drug discovery and development due to its unique chemical properties and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-tetrafluoro-3-(methoxymethoxy)benzene: Similar structure but lacks the prop-1-enyl group.

    2’,3,4,5-tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Contains a propyl group instead of a prop-1-enyl group and has a different aromatic core.

Uniqueness

1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene is unique due to the combination of fluorine atoms, a methoxyphenoxy group, and a prop-1-enyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O2/c1-3-4-11-12(17)14(19)16(15(20)13(11)18)22-10-7-5-9(21-2)6-8-10/h3-8H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEQYWYMVHKPMD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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